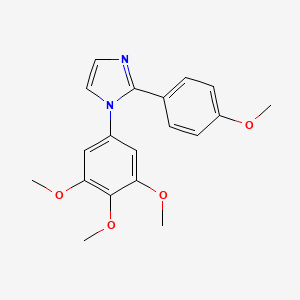
5-Chloro-1-(naphthalen-1-YL)pentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-1-(naphthalen-1-yl)pentan-1-one is an organic compound with a molecular formula of C15H15ClO It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a chlorine atom and a pentanone group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-(naphthalen-1-yl)pentan-1-one typically involves the reaction of 1-naphthaldehyde with 1-chloropentan-1-one in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and reduce production costs. Continuous flow reactors and automated synthesis systems can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-(naphthalen-1-yl)pentan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-chloro-1-(naphthalen-1-yl)pentanoic acid.
Reduction: Formation of 5-chloro-1-(naphthalen-1-yl)pentanol.
Substitution: Formation of 5-methoxy-1-(naphthalen-1-yl)pentan-1-one or 5-ethoxy-1-(naphthalen-1-yl)pentan-1-one.
Scientific Research Applications
5-Chloro-1-(naphthalen-1-yl)pentan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-1-(naphthalen-1-yl)pentan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
1-(Naphthalen-1-yl)pentan-1-one: Lacks the chlorine atom, resulting in different chemical reactivity and biological activity.
5-Bromo-1-(naphthalen-1-yl)pentan-1-one: Similar structure but with a bromine atom instead of chlorine, leading to variations in reactivity and applications.
5-Fluoro-1-(naphthalen-1-yl)pentan-1-one: Contains a fluorine atom, which can significantly alter its chemical and biological properties.
Uniqueness
The chlorine atom can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis .
Properties
CAS No. |
918648-46-1 |
|---|---|
Molecular Formula |
C15H15ClO |
Molecular Weight |
246.73 g/mol |
IUPAC Name |
5-chloro-1-naphthalen-1-ylpentan-1-one |
InChI |
InChI=1S/C15H15ClO/c16-11-4-3-10-15(17)14-9-5-7-12-6-1-2-8-13(12)14/h1-2,5-9H,3-4,10-11H2 |
InChI Key |
PQQMFSRWNFBETJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)CCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzamide, 3,4,5-trihydroxy-N-[1-(hydroxymethyl)undecyl]-](/img/structure/B12603253.png)
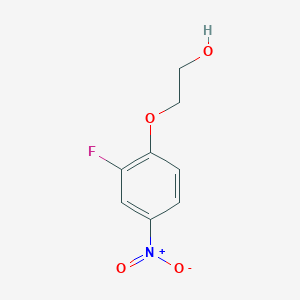

![1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}azepan-2-one](/img/structure/B12603284.png)
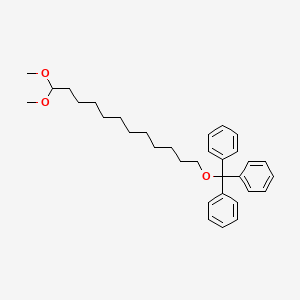
![6-Chloro-2-methoxy-11H-indolo[3,2-C]quinoline](/img/structure/B12603292.png)
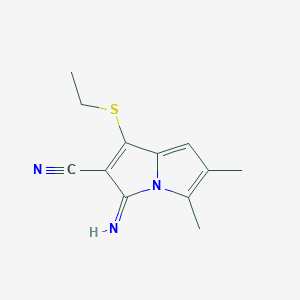
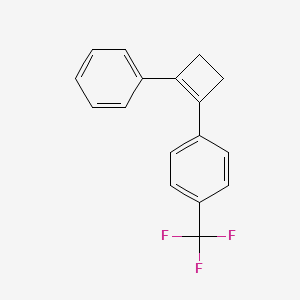
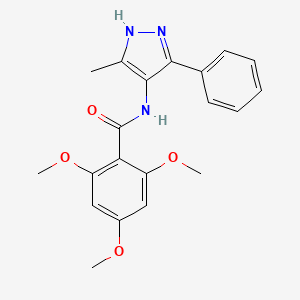
![6-Chloro-4-(4-methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12603309.png)
![4-[4,4-Bis(4-chlorophenyl)-3-butenyl]anisole](/img/structure/B12603316.png)
![3-Azabicyclo[3.1.0]hexane, 3-(2-methoxyethyl)-1-(4-methylphenyl)-](/img/structure/B12603320.png)
![Azuleno[1,2-b]thiophene-4,8-dione, 6-(1-methylethyl)-](/img/structure/B12603323.png)
